
3-Amino-5-chlorofuran-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-chlorofuran-2-thiol: is a heterocyclic compound containing a furan ring substituted with an amino group at position 3, a chlorine atom at position 5, and a thiol group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a furan derivative with appropriate reagents to introduce these functional groupsThe thiol group can be introduced via thiolation reactions using thiolating agents such as thiourea .
Industrial Production Methods: Industrial production of 3-Amino-5-chlorofuran-2-thiol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chlorofuran-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or hydrogen gas with a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea under appropriate conditions
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Amino-5-chlorofuran-2-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the interactions of thiol-containing molecules with proteins and enzymes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The unique functional groups on the furan ring allow for diverse chemical modifications, enabling the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and materials with specific properties such as corrosion resistance or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of 3-Amino-5-chlorofuran-2-thiol depends on its specific application. In biological systems, the thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can influence the compound’s reactivity and binding affinity.
Molecular Targets and Pathways:
Proteins and Enzymes: The thiol group can interact with cysteine residues, affecting enzyme activity and protein function.
Cellular Pathways: The compound may influence cellular pathways involving redox reactions, signal transduction, and gene expression
Comparison with Similar Compounds
3-Amino-5-chlorofuran-2-thiol: Contains a furan ring with amino, chlorine, and thiol groups.
5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring with amino and thiol groups.
3-Amino-1,2,4-triazole: Contains a triazole ring with an amino group.
Uniqueness: this compound is unique due to the combination of its functional groups and the furan ring structureThe presence of the chlorine atom provides additional sites for chemical modification, enhancing its versatility compared to similar compounds .
Properties
Molecular Formula |
C4H4ClNOS |
|---|---|
Molecular Weight |
149.60 g/mol |
IUPAC Name |
3-amino-5-chlorofuran-2-thiol |
InChI |
InChI=1S/C4H4ClNOS/c5-3-1-2(6)4(8)7-3/h1,8H,6H2 |
InChI Key |
WZJARBQHFHADKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1N)S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


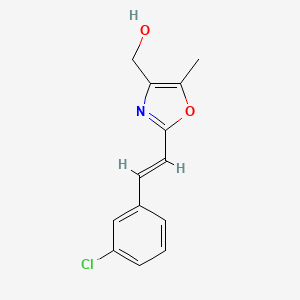
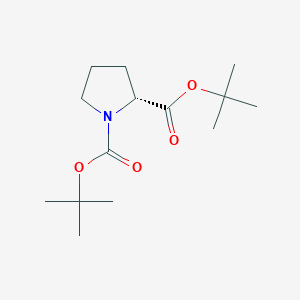
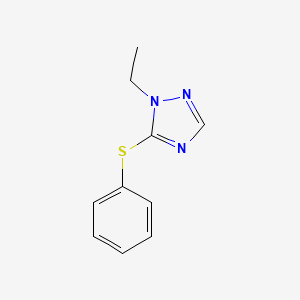
![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)

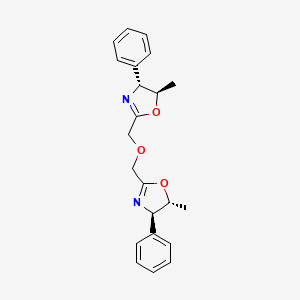
![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)
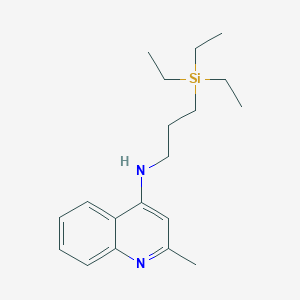
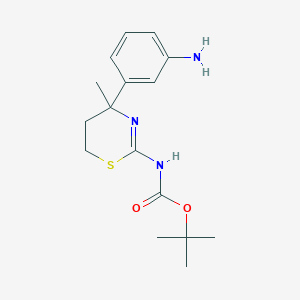
![4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875740.png)
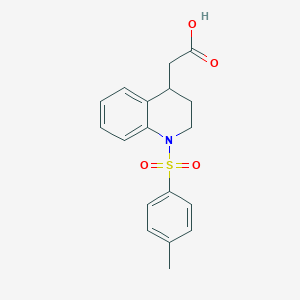
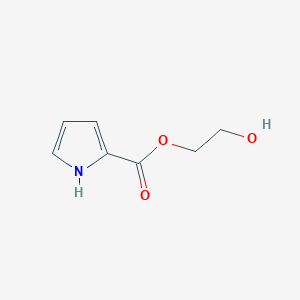
![(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum](/img/structure/B12875756.png)
